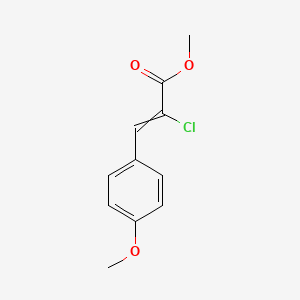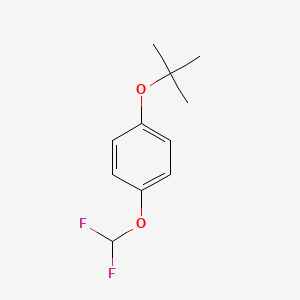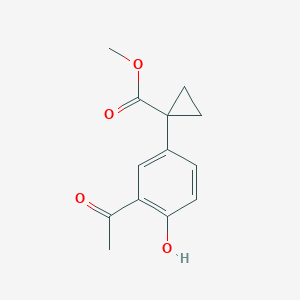
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate is an organic compound characterized by its complex structure, which includes a three-membered cyclopropane ring, an aromatic hydroxyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst.
Hydroxylation: The aromatic ring is hydroxylated using a suitable oxidizing agent.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 3-acetyl-4-oxo-phenylcyclopropanecarboxylic methyl ester.
Reduction: Formation of 3-acetyl-4-hydroxy-phenylcyclopropanecarboxylic alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Applications De Recherche Scientifique
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Acetyl-4-hydroxy-phenylcyclopropanecarboxylic ethyl ester
- 3-Acetyl-4-hydroxy-phenylcyclopropanecarboxylic propyl ester
- 3-Acetyl-4-hydroxy-phenylcyclopropanecarboxylic butyl ester
Uniqueness
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. The presence of the cyclopropane ring adds to its structural complexity and potential for diverse chemical transformations.
Propriétés
Formule moléculaire |
C13H14O4 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H14O4/c1-8(14)10-7-9(3-4-11(10)15)13(5-6-13)12(16)17-2/h3-4,7,15H,5-6H2,1-2H3 |
Clé InChI |
MMNBDPAGMBEYIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)C2(CC2)C(=O)OC)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
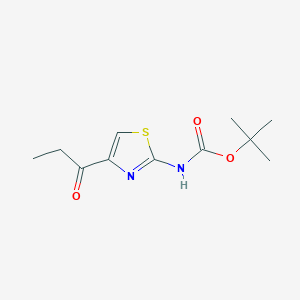
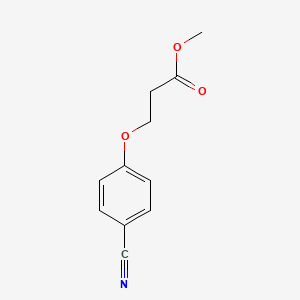
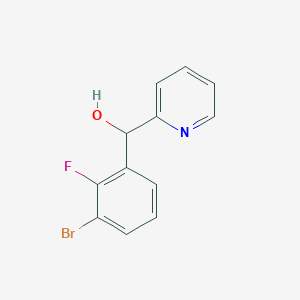
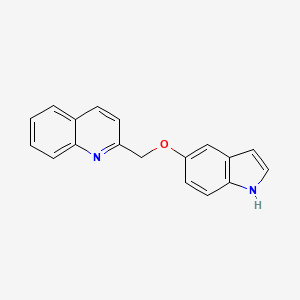
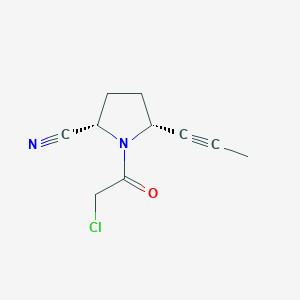
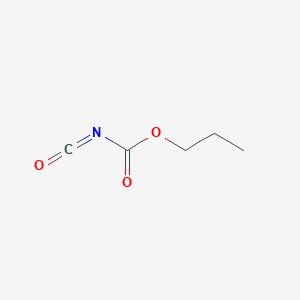
![7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one](/img/structure/B8463752.png)

![2-[(Acetylthio)methyl]-4-methylpentanoic acid](/img/structure/B8463768.png)
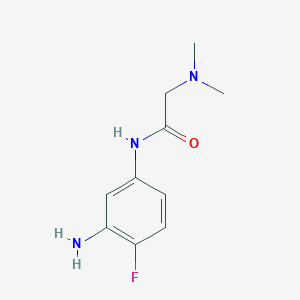
![1-(2-bromo-6-chlorothieno[2,3-b]pyridin-5-yl)Ethanone](/img/structure/B8463795.png)
![Imidazo[1,2-a]pyridine,8-(4-methylphenyl)-](/img/structure/B8463798.png)
